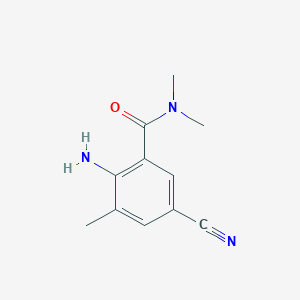

2-Amino-5-cyano-N,N,3-trimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-cyano-N,N,3-trimethylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and is characterized by the presence of amino, cyano, and trimethyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-N,N,3-trimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-cyano-N,N,3-trimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-cyano-N,3-dimethylbenzamide: A closely related compound with similar structural features.

2-Amino-5-cyano-N-methyl-3-methylbenzamide: Another derivative with comparable properties.

Uniqueness

2-Amino-5-cyano-N,N,3-trimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

2-Amino-5-cyano-N,N,3-trimethylbenzamide (CAS Number: 73049-39-5) is a compound with potential biological significance. Its structure features a cyano group and an amine, which may contribute to its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- Chemical Structure : The compound consists of a benzamide core with a trimethyl substitution and a cyano group at the 5-position.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of cyano-substituted benzamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thereby blocking pathways essential for tumor growth.

- Induction of Apoptosis : Evidence points to the ability of this compound to trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values were recorded in the micromolar range, indicating potent activity .

- Mechanistic Insights : A study investigating the molecular mechanisms revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis .

- In Vivo Studies : Preliminary animal studies indicated that administration of this compound led to reduced tumor size in xenograft models. These findings support its potential as an effective therapeutic agent against solid tumors .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-amino-5-cyano-N,N,3-trimethylbenzamide |

InChI |

InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3 |

InChI Key |

JZVFUYZQGDOZON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.